2-Bromo-7-nitronaphthalene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-7-nitronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-9-3-1-7-2-4-10(12(13)14)6-8(7)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVJPIMATHLQEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356543 | |
| Record name | 2-bromo-7-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102153-46-8 | |
| Record name | 2-bromo-7-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 7 Nitronaphthalene
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for aryl halides activated by electron-withdrawing groups. In the case of 2-Bromo-7-nitronaphthalene, the presence of the strongly deactivating nitro group renders the naphthalene (B1677914) ring system susceptible to attack by nucleophiles, facilitating the displacement of the bromide leaving group. This reactivity is central to the synthetic utility of the compound.
Detailed Mechanistic Studies of Bromine Atom Displacement
The displacement of the bromine atom in this compound proceeds via a well-established, two-step addition-elimination mechanism. libretexts.org This pathway is distinct from SN1 and SN2 reactions, as it occurs at an sp2-hybridized carbon atom within an aromatic system. wikipedia.org
The mechanism is initiated by the attack of a nucleophile on the carbon atom bearing the bromine (the ipso-carbon). libretexts.org This initial step is typically the rate-determining step of the reaction. researchgate.netmasterorganicchemistry.com The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org In this intermediate, the aromaticity of the naphthalene ring is temporarily disrupted, and the carbon at the site of substitution becomes sp3-hybridized. libretexts.org
In the second, faster step, the leaving group (bromide anion) is expelled from the Meisenheimer complex. This expulsion restores the aromaticity of the naphthalene ring system, leading to the formation of the final substitution product. nih.gov
Influence of Nitro and Bromo Substituents on Aromatic Ring Activation and Deactivation
The reactivity of this compound in SNAr reactions is profoundly influenced by its two substituents.
Bromo Substituent (—Br): The bromine atom functions primarily as an excellent leaving group in this context. While halogens are deactivating in electrophilic aromatic substitution, in nucleophilic aromatic substitution, the key factor is their ability to depart with the electron pair from the C-Br bond. The carbon-halogen bond strength is a factor, and the relative reactivity for halogens in SNAr reactions is often F > Cl > Br > I, which is counterintuitive to bond strength but is related to the high electronegativity of fluorine stabilizing the transition state of the rate-determining nucleophilic attack. masterorganicchemistry.com Nevertheless, bromide is a very common and effective leaving group for these transformations.
The combined effect of a strong activating group (nitro) and a good leaving group (bromo) makes this compound a versatile substrate for SNAr reactions.
Regiochemical Control and Isomer Formation in SNAr Processes
In the SNAr reactions of this compound, the regiochemistry is precisely controlled. The nucleophilic attack occurs almost exclusively at the C-2 position, the carbon atom directly bonded to the bromine atom. This high regioselectivity is dictated by the presence of the bromine as the only viable leaving group on the activated ring. The electron-withdrawing effect of the nitro group at the 7-position activates the entire ring system, but the substitution event is localized to the site of the leaving group. Therefore, the primary product formed is the 2-substituted-7-nitronaphthalene, with negligible formation of other positional isomers through this mechanism.
Theoretical Description of Nucleophilic Reactivity Using Aromaticity and Electrophilicity Indices
Modern computational chemistry provides powerful tools to understand and predict the reactivity of molecules like this compound. Density Functional Theory (DFT) is used to calculate various indices that quantify molecular properties related to reactivity. nih.govnih.gov
Aromaticity Indices: The Harmonic Oscillator Model of Aromaticity (HOMA) is one such index. nih.gov Aromatic systems have HOMA values close to 1. During the SNAr reaction, the initial nucleophilic attack leads to the formation of the non-aromatic Meisenheimer complex. This transition from an aromatic reactant to a non-aromatic intermediate is associated with a significant decrease in the HOMA value, quantifying the loss of aromatic stabilization energy that must be overcome in the rate-determining step. nih.gov
Electrophilicity and Nucleophilicity Indices: These concepts are central to understanding SNAr reactions. nih.gov The global electrophilicity index (ω) measures the ability of a molecule to accept electrons. researchgate.net A substrate like this compound, activated by a nitro group, will have a high electrophilicity index, indicating its high reactivity towards nucleophiles. nih.gov Conversely, the reacting nucleophile will have a high nucleophilicity index (N). These indices can be used to create a quantitative scale of reactivity, helping to rationalize why certain nucleophiles react faster than others with a given nitroaromatic substrate. researchgate.net Local electrophilicity indices can further pinpoint the most reactive sites within a molecule, confirming that the C-2 carbon is the most electrophilic center and the most likely site of attack. researchgate.net
| Theoretical Index | Relevance to SNAr of this compound | References |
|---|---|---|
| HOMA (Aromaticity) | Quantifies the loss of aromaticity upon formation of the Meisenheimer complex, which is a key energy barrier in the reaction. | nih.gov |
| Global Electrophilicity (ω) | A high value for the naphthalene system indicates a strong propensity to accept electrons, signifying high reactivity with nucleophiles. | nih.govresearchgate.net |
| Local Electrophilicity | Predicts that the C-2 carbon (attached to bromine) is the most electron-deficient and therefore the most susceptible site for nucleophilic attack. | researchgate.net |
| Nucleophilicity (N) | Quantifies the electron-donating power of the attacking species; a higher value corresponds to a more reactive nucleophile. | nih.gov |
Reduction Chemistry of the Nitro Group
Beyond the reactivity at the C-Br bond, the nitro group itself is a key functional handle that can be transformed, most commonly through reduction.
Selective Reduction to Amino-Naphthalene Derivatives
The reduction of the nitro group in this compound to an amino group (—NH₂) yields 7-amino-2-bromonaphthalene. This transformation is a synthetically valuable step, as the resulting amino group serves as a precursor for a wide array of further functionalizations, such as diazotization reactions.
Achieving this reduction chemoselectively is crucial, meaning the nitro group must be reduced without affecting the bromine substituent (i.e., avoiding hydrodebromination). A variety of modern synthetic methods are available to accomplish this with high efficiency and selectivity.
Common methods for the selective reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). Careful selection of the catalyst and reaction conditions is necessary to preserve the C-Br bond.
Metal-Acid Systems: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are effective.
Transfer Hydrogenation: Using a hydrogen donor like formic acid or hydrazine (B178648) in the presence of a catalyst. msu.edu
Borohydride (B1222165) Reagents: While sodium borohydride (NaBH₄) itself is generally not strong enough to reduce nitro groups, its reactivity can be enhanced with additives or transition metal complexes. jsynthchem.comjrfglobal.com Other borane (B79455) reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), are also effective. jrfglobal.com
| Reducing Agent/System | Description | References |
|---|---|---|
| H₂ / Pd/C | Catalytic hydrogenation; a common and clean method, but conditions must be controlled to avoid debromination. | |
| Fe / HCl | A classic and cost-effective method for large-scale nitro reductions. | msu.edu |
| NaBH₄ / Ni(PPh₃)₄ | A modified borohydride system capable of reducing nitro groups under milder conditions. | jsynthchem.com |
| HSiCl₃ / Amine | A metal-free system that reduces both aromatic and aliphatic nitro groups with good functional group tolerance. | organic-chemistry.org |
| B₂pin₂ / KOtBu | A metal-free method using bis(pinacolato)diboron (B136004) for the chemoselective reduction of aromatic nitro compounds. | organic-chemistry.org |
Investigation of Reduction Pathways and By-product Formation
The reduction of the nitro group is a fundamental transformation for nitroaromatic compounds, converting them into versatile amino derivatives. The reduction of this compound involves the transformation of the nitro group (-NO₂) into an amino group (-NH₂), yielding 7-bromo-2-naphthylamine. This process is typically achieved through catalytic hydrogenation or by using chemical reducing agents.
The classical mechanism, often referred to as the Haber-Lukashevich pathway, involves a sequence of two-electron reduction steps. researchgate.net In this process, the nitro group is sequentially reduced to a nitroso derivative, then to a hydroxylamine (B1172632), and finally to the corresponding amine.
Reduction Intermediates via Two-Electron Pathway:
Nitro: this compound
Nitroso: 2-Bromo-7-nitrosonaphthalene
Hydroxylamine: N-(7-bromonaphthalen-2-yl)hydroxylamine
Amine: 7-Bromo-2-naphthylamine
During the reduction process, particularly under certain pH conditions, the highly reactive nitroso and hydroxylamine intermediates can undergo condensation reactions, leading to the formation of dimeric azoxy, azo, and hydrazo by-products. The formation of these by-products is influenced by reaction conditions such as the nature of the catalyst, the solvent, pH, and the presence of additives. researchgate.net For instance, catalytic hydrogenation using catalysts like Palladium-on-carbon (Pd/C) is a common and effective method for the reduction of nitro compounds, offering good activity and selectivity towards the desired amine.
| Compound Type | Specific Compound Name | Significance |
|---|---|---|
| Starting Material | This compound | The initial reactant undergoing reduction. |
| Intermediate | 2-Bromo-7-nitrosonaphthalene | A transient species formed in the initial reduction step. |
| Intermediate | N-(7-bromonaphthalen-2-yl)hydroxylamine | A key intermediate preceding the final amine product. |
| Primary Product | 7-Bromo-2-naphthylamine | The desired amino derivative, a valuable synthetic intermediate. |
| By-product | Azoxybis(7-bromonaphthalene) | Formed by condensation of nitroso and hydroxylamine intermediates. |
| By-product | Azobis(7-bromonaphthalene) | Formed by further reduction of the azoxy compound. |
Carbon-Carbon Bond Forming Reactions
The dual functionality of this compound, possessing both a reactive bromine atom and an electron-withdrawing nitro group, allows for a range of carbon-carbon bond-forming reactions. The bromine atom serves as a versatile handle for cross-coupling reactions, while the nitro group influences the electronic properties of the naphthalene ring.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at the Bromine Position
The bromine atom at the C-2 position of this compound is an excellent leaving group, making it an ideal site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures by forming new carbon-carbon bonds. nih.gov
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester. organic-chemistry.orgdntb.gov.ua For this compound, this reaction would involve its coupling with a suitable boronic acid or ester in the presence of a palladium catalyst and a base. This method is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.gov The reaction allows for the introduction of alkyl, alkenyl, aryl, and heteroaromatic substituents at the C-2 position of the naphthalene core. nih.govnih.gov
| Component | Examples | Function |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Organoboron Reagent | Arylboronic acids, Alkylboronic esters | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂ | Catalyzes the C-C bond formation |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |
| Solvent | Dioxane/Water, Toluene, DMF | Reaction medium |
Sonogashira Coupling:
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. libretexts.org Reacting this compound with various terminal alkynes via the Sonogashira coupling provides a direct route to 2-alkynyl-7-nitronaphthalene derivatives. These products are valuable precursors for conjugated systems used in materials science. mdpi.com The reaction is known for its reliability and mild conditions. wikipedia.org
| Component | Examples | Function |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary catalyst for the coupling cycle |
| Copper(I) Co-catalyst | CuI | Activates the alkyne |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Base and often serves as solvent |
| Solvent | THF, DMF | Reaction medium |
Diels-Alder Reactions and Dienophilic Character in Nitronaphthalenes
The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.orgorganic-chemistry.org In a normal-electron-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor alkene, known as the dienophile. organic-chemistry.org The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂), can significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of an aromatic system, thereby enhancing its dienophilic character. organic-chemistry.org
Consequently, nitronaphthalenes, which are typically aromatic and unreactive as dienophiles, can be induced to participate in Diels-Alder reactions. researchgate.netresearchgate.net The nitro substituent promotes the dienophilicity of the naphthalene core, making it susceptible to reaction with electron-rich dienes, especially under high-pressure conditions. researchgate.netsoton.ac.uk Studies on 1-nitronaphthalene (B515781) and 2-nitronaphthalene (B181648) have shown that they can react with highly reactive dienes like Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) to yield cycloaddition products. researchgate.netresearchgate.net
For this compound, the C5-C6 double bond would be the most likely site for cycloaddition due to the activating effect of the nitro group at the C-7 position. The reaction would proceed as a dearomatizing process, converting the planar aromatic naphthalene ring into a three-dimensional polycyclic structure. soton.ac.uk The initial cycloadducts are often unstable and may undergo subsequent reactions, such as the elimination of nitrous acid, to re-aromatize, leading to highly functionalized phenanthrene (B1679779) derivatives. researchgate.netresearchgate.net
Derivatization Strategies and Rational Design of Advanced Naphthalene Structures
Synthesis of Functionalized 2-Bromo-7-nitronaphthalene Analogues
The derivatization of this compound would likely proceed by leveraging the distinct chemical properties of the bromo and nitro groups. The bromine atom serves as a handle for cross-coupling reactions, while the nitro group can be a precursor to an amino group, opening pathways for further functionalization.
Introduction of Additional Heteroatoms or Complex Substituent Moieties
The introduction of heteroatoms or complex substituents onto the this compound scaffold can be envisioned through several synthetic routes. The bromo group is particularly amenable to palladium-catalyzed cross-coupling reactions. For instance, Buchwald-Hartwig amination could be employed to introduce nitrogen-containing moieties by reacting this compound with various primary or secondary amines. wikipedia.orglibretexts.org This would result in a range of 2-amino-7-nitronaphthalene derivatives. The specific amine chosen would determine the nature of the introduced substituent, which could range from simple alkylamines to more complex heterocyclic structures.
Similarly, the Suzuki coupling reaction offers a powerful method for forming carbon-carbon bonds. wikipedia.orglibretexts.org By reacting this compound with a variety of organoboron compounds, it is theoretically possible to introduce aryl, heteroaryl, or vinyl groups at the 2-position. The choice of the boronic acid or ester would dictate the resulting electronic and steric properties of the functionalized naphthalene (B1677914).
Formation of Extended Conjugated Systems for Electronic Applications
To create extended conjugated systems suitable for electronic applications, the core of this compound can be expanded through reactions that form new carbon-carbon or carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki and Stille couplings are standard methods for achieving such extensions. For example, a double Suzuki coupling reaction with a diboronic acid ester could, in principle, link two 7-nitronaphthalene units, creating a larger, more conjugated system.
The nitro group also plays a crucial role. It can be reduced to an amino group, which then can undergo condensation reactions to form imines or be used in the synthesis of nitrogen-containing heterocycles fused to the naphthalene core. These extensions of the π-system are critical for tuning the optical and electronic properties of the resulting materials.
Naphthalene Derivatives as Versatile Synthetic Building Blocks
Naphthalene derivatives are fundamental building blocks in organic synthesis due to their rigid, planar structure and rich electronic properties.
Precursors for Polycyclic Aromatic Hydrocarbons (PAHs)
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org Naphthalene itself is the simplest PAH. wikipedia.org Functionalized naphthalenes can serve as precursors to more complex PAHs. For instance, derivatives of this compound could potentially undergo intramolecular cyclization reactions, facilitated by the reactive sites on the naphthalene ring, to form larger, multi-ring systems. Palladium-catalyzed annulation reactions are a common strategy for constructing PAHs from smaller aromatic fragments. researchgate.net
Intermediates for Complex Organic Molecules
The dual functionality of this compound makes it a potentially useful intermediate in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. The bromo and nitro groups can be manipulated sequentially to build molecular complexity. For example, the bromine atom could be displaced via a nucleophilic aromatic substitution, or used in a coupling reaction, followed by modification of the nitro group. This step-wise approach allows for the controlled introduction of various functional groups, leading to a diverse range of complex molecular architectures.
Role in Organic Semiconductor and Photo-electronic Material Synthesis
Naphthalene-based compounds are of significant interest in the field of organic electronics for their potential use in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). bohrium.com The electronic properties of these materials are highly dependent on their molecular structure, particularly the extent of π-conjugation. The introduction of electron-withdrawing groups, such as the nitro group in this compound, can lower the energy levels of the molecular orbitals, which is a key strategy in designing n-type organic semiconductors. researchgate.net The bromo group provides a convenient point for attaching other molecular fragments to build up the larger structures needed for efficient charge transport and light emission in photo-electronic devices.
Structure-Activity Relationships in Naphthalene-Based Derivatization (excluding biological activity)
The relationship between the chemical structure of this compound derivatives and their non-biological activities, such as their photophysical and electronic properties, is of significant interest in materials science. The core principle revolves around the concept of "push-pull" systems, where the electron-donating group (the derivative at the 2-position) and the electron-withdrawing nitro group at the 7-position create a strong electronic asymmetry across the naphthalene π-system.
The derivatization of the bromo-naphthalene scaffold via palladium-catalyzed cross-coupling reactions is a key strategy for exploring these structure-activity relationships. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the introduction of a wide variety of substituents at the 2-position, thereby systematically modifying the electronic and photophysical properties of the resulting compounds.
Suzuki-Miyaura Coupling: This reaction introduces aryl or vinyl groups. The electronic properties of the resulting biaryl system are dependent on the nature of the substituent on the newly introduced aromatic ring. Electron-donating groups on this new ring will enhance the "push-pull" character, leading to a red-shift in the absorption and emission spectra.
Buchwald-Hartwig Amination: The introduction of nitrogen-based donors, such as primary or secondary amines, can be achieved through this method. The lone pair of electrons on the nitrogen atom significantly raises the HOMO energy level, leading to a pronounced intramolecular charge transfer. The degree of this effect can be fine-tuned by the nature of the alkyl or aryl groups on the amine.
Sonogashira Coupling: This reaction introduces alkynyl groups, which can extend the π-conjugation of the naphthalene system. The linear geometry of the alkyne linker and the electronic nature of the substituent on the alkyne both play a role in determining the photophysical properties of the final compound.
| Derivatization Strategy | Introduced Group (at 2-position) | Expected Effect on HOMO-LUMO Gap | Expected Shift in Absorption/Emission | Potential Application |
| Suzuki-Miyaura Coupling | Phenyl | Decrease | Red-shift | Organic Light-Emitting Diodes (OLEDs) |
| Suzuki-Miyaura Coupling | 4-Methoxyphenyl | Significant Decrease | Significant Red-shift | Non-linear Optics (NLO) |
| Buchwald-Hartwig Amination | Diphenylamine | Strong Decrease | Strong Red-shift | Organic Photovoltaics (OPVs) |
| Sonogashira Coupling | Phenylethynyl | Decrease | Red-shift | Molecular Wires |
Detailed Research Findings:
While specific research on the derivatization of this compound is sparse, studies on analogous 2,6- and 2,7-disubstituted naphthalene systems provide valuable insights. For instance, naphthalene derivatives bearing electron-donating and electron-accepting groups are known to exhibit interesting optical properties, including solvatochromism, where the absorption and emission spectra shift depending on the polarity of the solvent. This property is a direct consequence of the change in the dipole moment of the molecule upon electronic excitation, which is characteristic of "push-pull" systems.
The following interactive data table summarizes hypothetical research findings for a series of 2-substituted-7-nitronaphthalene derivatives, illustrating the expected trends in their photophysical properties. The data is based on general knowledge of the effects of these substituents on similar aromatic systems.
| Compound | Substituent at 2-position | λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| 1 | -Br (starting material) | 350 | 420 | 0.10 |
| 2a | -C₆H₅ | 380 | 460 | 0.25 |
| 2b | -C₆H₄-OCH₃ | 410 | 500 | 0.40 |
| 3a | -NH-Ph | 430 | 530 | 0.55 |
| 4a | -C≡C-Ph | 390 | 475 | 0.30 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected structure-activity relationships. Actual experimental values would be required for confirmation.
The rational design of advanced naphthalene structures based on this compound, therefore, relies on a deep understanding of how different functional groups, introduced through various synthetic strategies, modulate the electronic landscape of the molecule. This allows for the fine-tuning of their photophysical and electronic properties for specific applications in materials science.
Spectroscopic and Structural Characterization of 2 Bromo 7 Nitronaphthalene Systems
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-Bromo-7-nitronaphthalene. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
The ¹H NMR spectrum of this compound is expected to display signals for the six aromatic protons remaining on the naphthalene (B1677914) ring system. The chemical shifts of these protons are influenced by the electronic effects of the bromo and nitro substituents. The nitro group (—NO₂) is a strong electron-withdrawing group, which deshields adjacent protons, causing them to resonate at a higher frequency (downfield). The bromine atom also exhibits an electron-withdrawing inductive effect but a weaker electron-donating resonance effect.
The expected splitting patterns (multiplicity) of the signals arise from spin-spin coupling between adjacent protons, governed by the n+1 rule. Protons on adjacent carbons will split each other's signals into doublets, while a proton with two non-equivalent neighboring protons will appear as a doublet of doublets.
Similarly, the ¹³C NMR spectrum provides information on each of the ten carbon atoms in the naphthalene core. The chemical shifts of the carbons are highly sensitive to the attached substituents. The carbons directly bonded to the electron-withdrawing nitro and bromo groups (C7 and C2, respectively) are expected to be significantly downfield. The quaternary carbons (C9 and C10) at the ring fusion would also exhibit distinct chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on substituent effects on the naphthalene skeleton. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | ~8.0-8.2 | ~125.0-127.0 |
| C2 | - | ~120.0-122.0 (C-Br) |
| C3 | ~7.7-7.9 | ~130.0-132.0 |
| C4 | ~7.9-8.1 | ~128.0-130.0 |
| C5 | ~7.8-8.0 | ~124.0-126.0 |
| C6 | ~8.1-8.3 | ~129.0-131.0 |
| C7 | - | ~148.0-150.0 (C-NO₂) |
| C8 | ~8.8-9.0 | ~123.0-125.0 |
| C9 | - | ~134.0-136.0 |
| C10 | - | ~132.0-134.0 |
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are crucial for confirming the specific 2,7-substitution pattern and assigning each signal unambiguously.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other. Cross-peaks in a COSY spectrum of this compound would reveal the connectivity of the protons within each aromatic ring, for instance, showing a correlation between the protons at C1 and C3 (via the C2-bromo position) and between C5, C6, and C8.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two or three bonds. HMBC is particularly powerful for identifying quaternary carbons and confirming the placement of substituents. For example, the proton at C1 would show a correlation to the bromine-bearing C2 and the quaternary carbon C9, while the proton at C8 would show correlations to the nitro-bearing C7 and the quaternary carbon C9, thus confirming the 2,7-substitution pattern.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound and providing insights into its structure through fragmentation analysis.
In electron ionization mass spectrometry (EI-MS), this compound is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into smaller, charged ions. The fragmentation pattern is a characteristic fingerprint of the molecule.
For nitronaphthalenes, common fragmentation pathways include the loss of the nitro group (—NO₂), either as a radical (loss of 46 Da) or preceded by the loss of an oxygen atom to form [M-O]⁺˙ followed by the loss of NO (loss of 30 Da). The presence of a bromine atom introduces a characteristic isotopic pattern for any bromine-containing fragment, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 Da (e.g., M⁺˙ and [M+2]⁺˙).
The primary fragmentation steps for this compound would likely be:
Loss of NO₂: [C₁₀H₆BrNO₂]⁺˙ → [C₁₀H₆Br]⁺ + NO₂˙
Loss of Br: [C₁₀H₆BrNO₂]⁺˙ → [C₁₀H₆NO₂]⁺ + Br˙
Loss of NO: [C₁₀H₆BrNO₂]⁺˙ → [C₁₀H₆BrNO]⁺˙ + O, followed by loss of CO.
The relative abundance of these fragments can help differentiate between isomers, as the stability of the resulting carbocations may vary depending on the substituent positions.
Table 2: Expected Major Fragment Ions in the Mass Spectrum of this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity of Fragment | Fragment Lost |
| 251 | 253 | [C₁₀H₆BrNO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 205 | 207 | [C₁₀H₆Br]⁺ | NO₂ |
| 172 | - | [C₁₀H₆NO₂]⁺ | Br |
| 126 | - | [C₁₀H₆]⁺˙ | Br, NO₂ |
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the ion by distinguishing between ions that have the same nominal mass but different chemical formulas. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₆BrNO₂. The experimentally measured mass of the molecular ion would be compared to the calculated theoretical mass, providing unequivocal confirmation of the compound's elemental makeup.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and are used to identify the functional groups present in a compound.
In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the key functional groups:
N—O Asymmetric & Symmetric Stretching: Strong absorption bands, typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively, are definitive indicators of the nitro group.
Aromatic C=C Stretching: Multiple sharp bands in the 1400-1600 cm⁻¹ region correspond to the vibrations of the naphthalene ring system.
Aromatic C—H Stretching: Signals appearing above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic ring.
C—Br Stretching: A band in the lower frequency (fingerprint) region, typically between 500-700 cm⁻¹, would indicate the presence of the carbon-bromine bond.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the naphthalene ring and the symmetric stretch of the nitro group, which are often strong in the Raman spectrum.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
| Aromatic C—H Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| N—O Asymmetric Stretch | 1500 - 1560 | Strong (IR) |
| N—O Symmetric Stretch | 1300 - 1370 | Strong (IR), Strong (Raman) |
| C—N Stretch | 800 - 900 | Medium |
| C—Br Stretch | 500 - 700 | Medium to Strong |
Assignment of Characteristic Vibrational Modes of Nitro and Bromo Groups
The vibrational spectrum of this compound is characterized by the distinct vibrational modes of its constituent functional groups—the nitro (–NO₂) group and the bromo (–Br) substituent—attached to the naphthalene core. Through techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, these characteristic vibrations can be identified and assigned.
The nitro group gives rise to two particularly strong and recognizable stretching vibrations. The asymmetric stretching mode (ν_as(NO₂)) typically appears in the 1500–1600 cm⁻¹ region, while the symmetric stretching mode (ν_s(NO₂)) is found in the 1300–1370 cm⁻¹ range. For instance, in a study of 2,6-dibromo-4-nitroaniline, the symmetric NO₂ stretch was observed experimentally at 1301 cm⁻¹. These bands are often intense in infrared spectra due to the large change in dipole moment associated with the vibrations. Other vibrations related to the nitro group, such as the scissoring (δ(NO₂)), wagging (ω(NO₂)), and twisting (τ(NO₂)) modes, occur at lower frequencies.
The carbon-bromine (C–Br) stretching vibration is more challenging to assign definitively because its frequency can vary and it is often coupled with other vibrational modes. Generally, the C–Br stretching mode for aromatic compounds is expected in the region of 1000–1100 cm⁻¹ and below. In a theoretical study of a bromo-substituted nitro compound, a mode with a partial C-Br stretching character was predicted at 1072 cm⁻¹. The position and intensity of this band are influenced by the electronic environment of the naphthalene ring system.
Below is a table summarizing the typical vibrational frequencies for these characteristic groups based on data from analogous nitroaromatic compounds. nih.gov
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Theoretical Example (cm⁻¹) |
| Nitro Group Asymmetric Stretch (ν_as) | 1500 - 1600 | 1584 - 1599 |
| Nitro Group Symmetric Stretch (ν_s) | 1300 - 1370 | 1314 |
| Aromatic C-Br Stretch (ν) | 1000 - 1100 | 1072 |
Data derived from theoretical calculations and experimental values of analogous compounds like nitro-substituted triphenylamine (B166846) and 2,6-dibromo-4-nitroaniline. nih.gov
Correlation of Vibrational Spectra with Molecular Structure
The nitro group is a strong electron-withdrawing group, and its presence significantly perturbs the electronic structure of the naphthalene ring. This electronic influence affects the force constants of the bonds within the ring and the bonds of the substituents, leading to shifts in their characteristic vibrational frequencies compared to unsubstituted naphthalene. Similarly, the bromine atom, while less electronically demanding than the nitro group, also modifies the electronic environment through inductive and resonance effects, further influencing the vibrational landscape.
Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the vibrational frequencies of molecules like this compound. nih.govresearchgate.net By comparing the theoretically predicted spectra with experimental FTIR and Raman data, a detailed assignment of the normal modes can be achieved. nih.govresearchgate.net This correlative approach allows researchers to confirm the molecular structure and gain a deeper understanding of how the interplay between the electron-withdrawing nitro group and the halogen substituent governs the molecule's vibrational behavior.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Absorption Properties of Nitronaphthalenes
The electronic absorption properties of nitronaphthalenes, including this compound, are dominated by electronic transitions involving the naphthalene π-system and the nitro group chromophore. The UV-Vis spectrum of these compounds typically displays characteristic absorption bands corresponding to π → π* and n → π* transitions.
The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. These are typically high-energy transitions, resulting in strong absorption bands in the ultraviolet region, often with a characteristic peak around 220 nm for the naphthalene ring's conjugated double bonds. scispace.com
The nitro group introduces an n → π* transition, which involves the excitation of a non-bonding electron from one of the oxygen atoms of the nitro group to a π* antibonding orbital of the system. scispace.com This transition is characteristically of lower energy and lower intensity compared to the π → π* transitions. For nitroaromatic compounds, this absorption band is often responsible for their color and can be observed at longer wavelengths, typically above 300 nm. scispace.com In a study on naphthalene-derived secondary organic aerosols containing nitrated species, a strong absorption peak at 362-365 nm was attributed to the n→π* transition of the nitro group. scispace.com
The position and intensity of these absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. epa.govchemrxiv.org Polar solvents can stabilize the charge-transfer character of the excited state, often leading to a red-shift (a shift to longer wavelengths) in the absorption maximum. epa.govchemrxiv.org
Below is a table summarizing the characteristic electronic transitions for nitronaphthalenes.
| Electronic Transition | Typical Wavelength Region | Description |
| π → π | ~220 nm | High-intensity absorption from the conjugated π-system of the naphthalene ring. scispace.com |
| n → π | >300 nm (e.g., ~362 nm) | Lower-intensity absorption characteristic of the nitro group chromophore. scispace.com |
Photophysical Behavior and Fluorescence of Nitroaromatic Chromophores
The photophysical behavior of nitroaromatic compounds like this compound is marked by the profound influence of the nitro group, which typically acts as an efficient fluorescence quencher. nih.gov While the naphthalene core is inherently fluorescent, the attachment of a nitro group provides pathways for rapid non-radiative deactivation of the excited state, leading to very weak or non-existent fluorescence. nih.gov
Fluorescence quenching in nitroaromatics occurs through several mechanisms that compete with the radiative decay (fluorescence). chalcogen.rowikipedia.org One of the most dominant pathways is highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold (T₁). nih.govnih.govacs.org Studies on 1-nitronaphthalene (B515781) have shown that this S₁ → T₁ transition is an ultrafast process, occurring on a sub-picosecond timescale, making triplet state formation the primary photophysical event. acs.org This rapid population of the triplet state effectively prevents the molecule from returning to the ground state via fluorescence.
The strong electron-withdrawing nature of the nitro group promotes excited states with significant charge-transfer character. chemrxiv.orgnih.gov These states can be stabilized by polar solvents, which can further enhance non-radiative decay rates and quench fluorescence. nih.gov Other deactivation pathways, such as internal conversion to the ground state, also contribute to the low fluorescence quantum yields observed in most nitroaromatic compounds. nih.gov Consequently, making nitronaphthalenes fluoresce is a significant challenge in molecular photonics. nih.gov
Computational and Theoretical Chemistry Studies on 2 Bromo 7 Nitronaphthalene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods are used to predict molecular geometries, electronic properties, and spectroscopic data.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium to large-sized molecules like 2-bromo-7-nitronaphthalene. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization), map the distribution of electrons, and predict sites of chemical reactivity.
For this compound, geometry optimization using a common functional like B3LYP would provide precise data on bond lengths, bond angles, and dihedral angles, revealing how the bromo and nitro substituents influence the planarity and geometry of the naphthalene (B1677914) core. The electron-withdrawing nature of both the nitro and bromo groups significantly affects the electron density distribution across the naphthalene ring system.
The electronic structure is further elucidated by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity and the electronic transition properties of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. In substituted naphthalenes, DFT calculations can predict how substituents modify these orbital energies.
| Property | Predicted Value/Description |
|---|---|
| Optimized Geometry | Near-planar naphthalene core with specific C-Br and C-N bond lengths and angles. The nitro group may be slightly twisted out of the ring plane. |
| Dipole Moment | A significant molecular dipole moment is expected due to the strong electron-withdrawing nature of the -NO2 group and the electronegativity of the Br atom. |
| HOMO Energy | Localized primarily on the naphthalene ring system. Its energy level indicates the molecule's ability to donate electrons. |
| LUMO Energy | Localized significantly on the nitro group and the carbon atom to which it is attached, reflecting its electron-accepting character. |
| HOMO-LUMO Gap | Predicts the energy required for electronic excitation; crucial for understanding UV-Vis absorption properties and overall kinetic stability. |
Ab initio methods are a class of quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular energies and spectroscopic properties.
For this compound, these high-level calculations would be instrumental in:
Energetic Predictions: Accurately calculating the molecule's total electronic energy, heats of formation, and reaction energies.
Spectroscopic Predictions: Simulating vibrational spectra (IR and Raman) with high precision, allowing for the assignment of experimental spectral bands to specific molecular vibrations. They can also predict vertical excitation energies, which correspond to UV-Visible absorption maxima. Studies on related nitronaphthalene derivatives have successfully used ab initio methods to investigate their complex decay dynamics following photoexcitation. nih.gov
| Spectroscopic Parameter | Type of Information Provided |
|---|---|
| Vibrational Frequencies (IR/Raman) | Frequencies corresponding to C-H, C=C, C-N, N=O, and C-Br stretching and bending modes. |
| Vertical Excitation Energies (UV-Vis) | Prediction of the wavelength of maximum absorption (λmax) for electronic transitions, such as π → π* transitions within the aromatic system. |
| Nuclear Magnetic Resonance (NMR) Shielding | Prediction of chemical shifts for 1H and 13C atoms, aiding in the interpretation of experimental NMR spectra. |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a dynamic picture of molecular behavior. This method is invaluable for studying conformational changes, intermolecular interactions, and processes that occur over timescales from femtoseconds to microseconds.
Nitroaromatic compounds, including nitronaphthalenes, are well-known for their complex and ultrafast excited-state dynamics. researchgate.net Upon absorption of light, they are promoted to an electronically excited singlet state (S₁). However, they often exhibit very low fluorescence because of efficient non-radiative decay pathways that lead them back to the ground state.
One of the most important of these pathways is Intersystem Crossing (ISC), a transition from the singlet excited state to a triplet excited state (T₁). nih.gov Studies on 2-nitronaphthalene (B181648) have shown that this ISC process can be incredibly fast, occurring on a sub-picosecond timescale (less than 200 femtoseconds in some cases). acs.orgresearchgate.net This rapid ISC is facilitated by strong spin-orbit coupling (SOC), which is enhanced by the presence of the nitro group. nih.govnih.gov
Ab initio nonadiabatic molecular dynamics simulations on molecules like 2-nitronaphthalene have been performed to map out these processes in detail. nih.gov Such simulations for this compound would reveal:
The precise timescale for the S₁ → T₁ transition.
The specific molecular geometries and vibrational modes that promote the ISC process.
The influence of the bromine atom, a "heavy atom" that can also enhance spin-orbit coupling and potentially further accelerate the ISC rate.
| Event | Typical Timescale | Description |
|---|---|---|
| Photoexcitation (S0 → S1) | Instantaneous | Absorption of a photon promotes the molecule to the first excited singlet state. |
| Intersystem Crossing (ISC) | ~100 fs - 1 ps | An efficient, non-radiative transition from the S1 state to a lower-energy triplet state (Tn). nih.govacs.org |
| Internal Conversion (in Triplet Manifold) | ~ps | Rapid relaxation from higher triplet states (Tn) to the lowest triplet state (T1). |
| Phosphorescence or Non-radiative Decay | μs - ms | Slow decay from the T1 state back to the ground state (S0). |
While the fused naphthalene ring system is rigid, the nitro group substituent has some rotational freedom around the C-N bond. MD simulations can explore the preferred orientation of this group relative to the aromatic plane and the energetic barrier to its rotation.
Furthermore, MD simulations are exceptionally useful for studying how molecules of this compound interact with each other in condensed phases (liquid or solid). Simulations of crystalline naphthalene have been used to understand its packing structure and melting mechanisms. aip.org For this compound, MD could be used to investigate:
π-π Stacking: The tendency of the flat naphthalene rings to stack on top of each other, a key interaction in many aromatic compounds.
Electrostatic Interactions: Interactions driven by the molecule's dipole moment, particularly involving the polar nitro group.
Solvent Interactions: How the molecule is solvated and how specific interactions with solvent molecules might influence its conformation and reactivity.
Application of Aromaticity, Nucleophilicity, and Electrophilicity Indices to Naphthalene Systems
Conceptual DFT provides a framework for quantifying chemical concepts like aromaticity and reactivity using indices derived from the electron density.
Aromaticity: Aromaticity is a key concept related to the stability and reactivity of cyclic, conjugated systems. arxiv.org While naphthalene is clearly aromatic, the degree of aromaticity can be quantified using indices such as the Nucleus-Independent Chemical Shift (NICS). These calculations could determine how the electron-withdrawing nitro and bromo groups affect the aromaticity of each of the two rings in the naphthalene system, potentially showing that one ring is slightly less aromatic than the other.
Nucleophilicity and Electrophilicity: These indices predict where a molecule is most likely to react.
Nucleophilicity refers to a molecule's ability to donate electrons. The sites most susceptible to attack by an electrophile (an electron-seeker) can be predicted by analyzing the HOMO or by calculating the Fukui function for electrophilic attack.
Electrophilicity refers to a molecule's ability to accept electrons. The sites most susceptible to attack by a nucleophile (an electron-donor) are predicted by analyzing the LUMO or the Fukui function for nucleophilic attack.
For this compound, the strong electron-withdrawing nitro group deactivates the entire ring system towards electrophilic aromatic substitution. Conversely, this electron deficiency makes the ring system more susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for unsubstituted naphthalene. Reactivity indices would pinpoint the specific carbon atoms most likely to undergo such attacks.
| Reaction Type | Predicted Reactive Sites | Rationale |
|---|---|---|
| Electrophilic Attack | Positions on the bromo-substituted ring (e.g., C1, C3). Overall reactivity is low. | The -NO2 group is a strong deactivator and meta-director. The -Br group is a deactivator but directs ortho/para. The positions alpha to the other ring are generally most reactive in naphthalene. |
| Nucleophilic Attack | Positions on the nitro-substituted ring, particularly those ortho and para to the -NO2 group (e.g., C6, C8). | The -NO2 group strongly activates the ring for nucleophilic attack by stabilizing the negative charge of the intermediate (Meisenheimer complex). |
Advanced Applications of 2 Bromo 7 Nitronaphthalene in Materials Science and Photophysics
Organic Electronic Materials
The unique electronic structure of 2-Bromo-7-nitronaphthalene, characterized by the electron-deficient nature of the nitronaphthalene core, makes it a promising building block for n-type organic materials. nih.gov Such materials are crucial for the fabrication of a wide array of organic electronic devices. The ability to chemically modify the 2-bromo position through cross-coupling reactions provides a pathway to synthesize a variety of functional derivatives with tailored properties for specific applications in organic electronics.
Integration as Building Blocks for Organic Field-Effect Transistors (OFETs)
While direct integration of this compound into Organic Field-Effect Transistors (OFETs) is not extensively documented, its derivatives are being explored for their potential as active materials. The strong electron-withdrawing nature of the nitro group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. This is a critical characteristic for achieving n-channel (electron-transporting) behavior in OFETs. The bromo-substituent serves as a synthetic handle to introduce various functionalities that can influence molecular packing and charge transport properties in the solid state. Research in this area focuses on synthesizing derivatives of this compound that can self-assemble into well-ordered thin films, a prerequisite for efficient charge transport in OFETs.
Utilization as Chromophores and Fluorophores in Organic Light-Emitting Diodes (OLEDs)
Nitronaphthalene derivatives have been investigated for their potential in Organic Light-Emitting Diodes (OLEDs), particularly in the development of novel emitters. While nitroaromatic compounds are often considered non-fluorescent due to rapid intersystem crossing, chemical modifications can significantly enhance their emission properties. nih.gov By attaching electron-donating groups to the nitronaphthalene core, it is possible to induce charge-transfer character in the excited state, which can lead to fluorescence. nih.gov The this compound scaffold offers a platform for synthesizing such donor-acceptor molecules. The bromine atom can be replaced with various electron-donating moieties, allowing for the tuning of the emission color and efficiency. These tailored chromophores and fluorophores are being investigated for their utility in creating efficient and color-pure OLEDs.
Role in Organic Photovoltaics (OPVs) and Perovskite Solar Cells
In the realm of solar energy conversion, organic materials with strong electron-accepting capabilities are essential for efficient charge separation at the donor-acceptor interface. The electron-deficient nature of the this compound core makes it a candidate for use as an electron acceptor material in Organic Photovoltaics (OPVs). Derivatives of this compound can be synthesized to optimize their absorption spectra and energy levels to match those of common donor polymers, thereby maximizing the open-circuit voltage and short-circuit current of the solar cell. While still an emerging area of research, the potential for creating novel non-fullerene acceptors based on this scaffold is a subject of ongoing investigation. At present, there is limited specific information on its direct role in perovskite solar cells.
Photosensitizer Development in Dye-Sensitized Solar Cells (DSSCs)
The development of efficient photosensitizers is critical for the performance of Dye-Sensitized Solar Cells (DSSCs). While research on this compound itself as a photosensitizer is not widely reported, related brominated naphthalene (B1677914) derivatives have shown promise. For instance, a novel photosensitizer based on a 2-bromo-3-(methylamino)naphthalene-1,4-dione structure has been synthesized and utilized in DSSCs. This compound, when adsorbed onto a TiO2 photoanode, exhibited effective light harvesting and charge transfer, leading to improved power conversion efficiencies. The study highlights the potential of brominated naphthalene structures in the design of new photosensitizers for DSSCs.
Fundamental Photophysical Investigations
The inherent photophysical properties of nitronaphthalene derivatives make them excellent model systems for studying fundamental electronic processes in organic molecules. The interplay between the electron-donating and -accepting moieties, and the influence of the molecular structure on excited-state dynamics, are of significant interest to the scientific community.
Studies on Charge Transfer (CT) Phenomena and Exciplex Formation
Nitronaphthalene derivatives are frequently used to study charge transfer (CT) phenomena. rsc.orgrsc.org The presence of the nitro group creates a strong intramolecular dipole, and upon photoexcitation, an intramolecular charge transfer (ICT) can occur from the naphthalene ring to the nitro group. The extent of this charge transfer can be modulated by the solvent polarity and by the presence of other substituents on the naphthalene core.
Below is a table summarizing the photophysical properties of a related nitronaphthalene derivative in different solvents, illustrating the impact of the environment on its electronic transitions.
| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |
| Toluene | 400 | 600 | 8333 |
| Chloroform | 410 | 650 | 8881 |
| Dichloromethane | 415 | 675 | 9281 |
| Acetonitrile (B52724) | 420 | 700 | 9524 |
This data is representative of a donor-substituted nitronaphthalene and serves to illustrate the principles of solvatochromism in such systems.
Exploration of Singlet Exciton (B1674681) Fission and Triplet State Population
The photophysical properties of nitronaphthalene derivatives are characterized by the significant influence of the nitro group on their excited state dynamics. While research specifically detailing the photophysics of this compound is limited in publicly available literature, the behavior of related nitronaphthalene isomers provides a framework for understanding its potential characteristics.
A key process in the de-excitation of photoexcited nitronaphthalenes is intersystem crossing (ISC), a mechanism by which a molecule changes its spin multiplicity from a singlet state (S₁) to a triplet state (T₁). For many nitronaphthalene compounds, this process is remarkably efficient and occurs on an ultrafast timescale, often within hundreds of femtoseconds. nih.govresearchgate.net This rapid population of the triplet manifold is a defining characteristic of nitroaromatic compounds. researchgate.net The efficiency of this ISC is attributed to strong spin-orbit coupling between the excited singlet state and a receiver triplet state, often facilitated by a small energy gap between the involved states. nih.govresearchgate.net
For instance, studies on 2-nitronaphthalene (B181648) have shown that almost the entire singlet excited-state population undergoes intersystem crossing to the triplet state in less than 200 femtoseconds. nih.gov The triplet quantum yield (Φ_T_), which represents the fraction of absorbed photons that result in the formation of a triplet state, is a critical parameter in this context. While specific data for this compound is not available, values for other nitronaphthalene derivatives illustrate the high efficiency of this process.
Table 1: Triplet Quantum Yields for Selected Nitronaphthalene Derivatives
| Compound | Triplet Quantum Yield (Φ_T_) |
|---|---|
| 2-Nitronaphthalene | 0.93 ± 0.15 |
| 1-Nitronaphthalene (B515781) | 0.64 ± 0.12 |
| 2-Methyl-1-nitronaphthalene | 0.33 ± 0.05 |
This data is provided for context on related compounds, as specific measurements for this compound are not found in the surveyed literature. researchgate.net
The position of the nitro and bromo substituents on the naphthalene core of this compound would be expected to influence the precise rate of intersystem crossing and the resulting triplet quantum yield. However, the fundamental characteristic of efficient triplet state population is likely to be retained.
Regarding Singlet Exciton Fission (SF) , this is a process where a singlet exciton splits into two triplet excitons. arxiv.org It is a phenomenon of significant interest for enhancing the efficiency of photovoltaic devices. mdpi.com For SF to be energetically favorable, the energy of the initial singlet state must be at least twice the energy of the resulting triplet state (E(S₁) ≥ 2E(T₁)). There is currently no available scientific literature to suggest that this compound or other simple nitronaphthalene derivatives are suitable candidates for or have been investigated for singlet exciton fission. The dominant photophysical pathway for these molecules appears to be intersystem crossing into a single triplet state rather than fission into a triplet pair.
Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. Self-assembly is a key concept within this field, describing the spontaneous organization of molecules into ordered structures.
Currently, there is a lack of published research specifically investigating the role of this compound in supramolecular chemistry or its ability to undergo self-assembly processes. The structure of the molecule, featuring a rigid naphthalene core with polar nitro and bromo substituents, could potentially allow for intermolecular interactions such as π-π stacking and dipole-dipole interactions. However, without experimental or computational studies on this specific compound, any discussion of its potential to form supramolecular assemblies remains speculative.
Research on other naphthalene derivatives has demonstrated the potential for self-assembly by incorporating specific functional groups designed to promote non-covalent interactions, such as hydrogen-bonding biuret (B89757) or glucono moieties. mdpi.comrsc.org Similarly, other functionalized naphthalenes have been used as building blocks in the self-assembly of host-guest complexes. mdpi.com These examples highlight that the naphthalene scaffold can be a viable component in supramolecular chemistry, but the specific propensity of this compound to self-assemble has not been documented. Further research would be required to explore this aspect of its chemical behavior.
Future Research Directions and Emerging Opportunities in 2 Bromo 7 Nitronaphthalene Chemistry
Development of Sustainable and Atom-Economical Synthetic Routes
Traditional synthetic routes to functionalized naphthalenes often rely on harsh reagents and generate significant chemical waste. The principles of green chemistry and atom economy are driving the development of more sustainable alternatives. Future research in the synthesis of 2-bromo-7-nitronaphthalene and its derivatives is expected to focus on several key areas:
Catalytic C-H Functionalization: Direct C-H activation and functionalization of the naphthalene (B1677914) core represents a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. mt.comlongdom.org The development of catalysts that can selectively introduce bromo and nitro groups at the 2 and 7 positions of naphthalene would be a significant advancement. This could involve exploring novel transition metal catalysts or photoredox catalysis to achieve high regioselectivity under mild conditions.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. Applying flow chemistry to the nitration and bromination of naphthalene derivatives could minimize the formation of byproducts and allow for safer handling of hazardous reagents.
Biocatalysis: The use of enzymes to catalyze specific reactions offers a highly selective and environmentally friendly alternative to traditional chemical methods. While currently limited for this specific transformation, future research could focus on engineering enzymes capable of regioselective nitration or bromination of the naphthalene scaffold.
The efficiency of a chemical reaction in terms of incorporating the atoms of the reactants into the final product is quantified by its atom economy. The development of synthetic routes with a high atom economy is a central goal of green chemistry, aiming to minimize waste and maximize resource utilization. americanpharmaceuticalreview.comnih.gov
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
The interplay between the electron-withdrawing nitro group and the versatile bromo substituent in this compound opens up a wide range of possibilities for further chemical transformations. While the individual reactivities of bromo and nitro aromatics are well-established, their combined influence in a disubstituted naphthalene system presents opportunities to uncover novel reactivity.
Future research will likely focus on:
Selective Cross-Coupling Reactions: The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. A key challenge and opportunity lies in developing catalytic systems that can selectively activate the C-Br bond without interfering with the nitro group, or vice versa. This would enable the controlled introduction of a wide array of functional groups.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the naphthalene ring, enhanced by the nitro group, makes it susceptible to nucleophilic attack. Investigating the regioselectivity of SNAr reactions on this compound could lead to the synthesis of novel 2,7-disubstituted naphthalenes with diverse functionalities.
Transformations of the Nitro Group: The nitro group can be reduced to an amino group, which can then participate in a variety of subsequent reactions, including diazotization and amide bond formation. Exploring the selective reduction of the nitro group in the presence of the bromo substituent is an area ripe for investigation.
Advancements in In Situ Spectroscopic Techniques for Real-time Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. In situ spectroscopic techniques provide real-time data on the concentrations of reactants, intermediates, and products, offering invaluable insights into the reaction progress.
Emerging opportunities in this area include:
Raman and Infrared (IR) Spectroscopy: The application of in situ Raman and IR spectroscopy can allow for the continuous monitoring of the vibrational modes of the molecules involved in the synthesis of this compound. perkinelmer.comirdg.org This can help in identifying key intermediates and determining reaction endpoints with high precision.
Process Analytical Technology (PAT): Integrating in situ spectroscopic tools into a Process Analytical Technology framework can enable real-time control and optimization of the manufacturing process. thermofisher.com This approach is particularly valuable for ensuring the consistent quality and safety of chemical production.
Advanced Data Analysis: The large datasets generated by in situ spectroscopy can be analyzed using chemometric methods to extract detailed kinetic and mechanistic information. spectroscopyonline.com This can facilitate the development of more robust and efficient synthetic protocols.
Rational Design and Synthesis of Naphthalene-Based Materials with Enhanced Performance
The unique electronic and photophysical properties of the naphthalene core make it an attractive building block for a variety of functional materials. The presence of the bromo and nitro groups in this compound provides handles for tuning these properties and incorporating the molecule into larger, more complex systems.
Future research directions include:
Organic Electronics: Halogenated nitroaromatic compounds are of interest for the development of organic semiconductors. The electron-withdrawing nature of the nitro group and the potential for π-π stacking interactions in naphthalene-based materials could be exploited in the design of novel organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Fluorescent Probes: Naphthalene derivatives are known for their fluorescent properties. By strategically modifying the this compound scaffold, it may be possible to design and synthesize novel fluorescent probes for sensing specific analytes or for use in bioimaging applications.
Liquid Crystals: The rigid, planar structure of the naphthalene ring is a common feature in liquid crystalline materials. The introduction of appropriate substituents at the 2 and 7 positions could lead to the development of new liquid crystals with tailored properties for display technologies.
Synergistic Integration of Computational and Experimental Methodologies for Predictive Chemistry
Computational chemistry has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. By combining theoretical calculations with experimental validation, researchers can accelerate the discovery and development of new chemical entities and processes.
Key opportunities for synergy include:
Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound and predict its reactivity towards various reagents. This can help in designing experiments and targeting specific reaction outcomes.
Elucidating Reaction Mechanisms: Computational modeling can provide detailed insights into the transition states and energy profiles of chemical reactions, helping to elucidate complex reaction mechanisms that may be difficult to probe experimentally.
Virtual Screening of Materials: Computational methods can be used to screen libraries of virtual compounds based on this compound to identify candidates with desired electronic or photophysical properties for specific material applications. This can significantly reduce the time and experimental effort required for materials discovery.
The continued exploration of these future research directions will undoubtedly unlock the full potential of this compound and its derivatives, paving the way for innovations in sustainable chemistry, materials science, and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
